molecular formula C17H23N3OS2 B285453 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

Cat. No. B285453
M. Wt: 349.5 g/mol
InChI Key: ZOHCMFLKKCZWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is commonly referred to as "compound X" in scientific literature, and its chemical structure is shown below:

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of the immune system. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of chronic inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its potent activity against cancer cells and other disease-causing microorganisms. Additionally, it has a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using compound X is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several potential future directions for research on compound X. One area of interest is the development of new analogs and derivatives with improved potency and selectivity. Another area of interest is the investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of compound X and its effects on various cellular pathways.

Synthesis Methods

The synthesis of compound X involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 4-tert-butyl-2-bromoacetophenone with potassium thioacetate to yield 4-tert-butylthiophenylacetone. This intermediate is then reacted with 2-bromo-4-methylthiazole to yield 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetophenone. Finally, this intermediate is reacted with N,N-dimethylaniline to yield compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C17H23N3OS2

Molecular Weight

349.5 g/mol

IUPAC Name

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C17H23N3OS2/c1-17(2,3)14-10-22-16(19-14)23-11-15(21)18-12-6-8-13(9-7-12)20(4)5/h6-10H,11H2,1-5H3,(H,18,21)

InChI Key

ZOHCMFLKKCZWSO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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